3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
The compound "3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide" is a synthetic organic molecule of significant interest in both scientific research and industrial applications. It is characterized by a complex molecular structure that includes multiple aromatic rings and various functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves several steps:
Starting Materials: : Common starting materials include 2-fluoroaniline, benzofuran derivatives, and diphenylacetic acid.
Coupling Reactions: : The preparation often begins with the coupling of 2-fluoroaniline with a benzofuran carboxylic acid derivative under acidic or basic conditions to form an amide bond.
Amidation: : The resulting intermediate is then subjected to an amidation reaction with diphenylacetic acid, typically in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: : The crude product is purified by recrystallization or chromatographic techniques to obtain the final compound in high purity.
Industrial Production Methods
For large-scale production, the same synthetic routes are optimized for efficiency and yield. This includes the use of automated synthesis equipment, optimized reaction conditions, and scalable purification methods. Industrial production may also involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the phenyl rings or the amide linkage.
Reduction: : Reduction reactions can target the carbonyl groups or aromatic rings.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl or benzofuran moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Typical reagents include halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. Oxidation may yield quinone derivatives, reduction can lead to alcohols or amines, and substitution can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and catalysis research.
Biology
In biological research, it is studied for its potential interactions with proteins and enzymes. Its structure suggests that it could act as an inhibitor or modulator of certain biological pathways.
Medicine
Medically, 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide shows promise in drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industrial applications, it is utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The compound's mechanism of action is largely determined by its ability to interact with biological macromolecules. It may bind to specific proteins, altering their activity or function. The molecular targets and pathways involved include:
Enzyme Inhibition: : By binding to the active site or allosteric site of enzymes, it can inhibit their activity.
Signal Transduction Pathways: : It may interfere with key signaling molecules, affecting various cellular processes.
Gene Expression: : The compound could also modulate gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
When compared to similar compounds, 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide stands out due to its unique structural features and functional versatility.
List of Similar Compounds
3-(2,2-diphenylacetamido)benzofuran-2-carboxamide: : Lacks the fluorophenyl group but shares core structure.
N-(2-fluorophenyl)benzofuran-2-carboxamide: : Does not have the diphenylacetamido group.
Benzofuran-2-carboxamide derivatives: : Various substitutions at different positions.
Its uniqueness lies in the combination of these structural elements, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2O3/c30-22-16-8-9-17-23(22)31-29(34)27-26(21-15-7-10-18-24(21)35-27)32-28(33)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25H,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZIXXJZKJDJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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